molecular formula C19H25NO4S B604752 [(4-Butoxynaphthyl)sulfonyl](oxolan-2-ylmethyl)amine CAS No. 950242-90-7

[(4-Butoxynaphthyl)sulfonyl](oxolan-2-ylmethyl)amine

Cat. No.: B604752
CAS No.: 950242-90-7
M. Wt: 363.5g/mol
InChI Key: DFZMDAGTICOEHK-UHFFFAOYSA-N
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Description

[(4-Butoxynaphthyl)sulfonyl](oxolan-2-ylmethyl)amine is a chemical compound with the molecular formula C19H25NO4S and a molecular weight of 363.5 g/mol. This compound belongs to the class of sulfonamides, which are known for their diverse pharmacological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Butoxynaphthyl)sulfonyl](oxolan-2-ylmethyl)amine typically involves the reaction of naphthalene-1-sulfonyl chloride with 4-butoxyaniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with oxirane (ethylene oxide) to form the final product.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[(4-Butoxynaphthyl)sulfonyl](oxolan-2-ylmethyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

[(4-Butoxynaphthyl)sulfonyl](oxolan-2-ylmethyl)amine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of [(4-Butoxynaphthyl)sulfonyl](oxolan-2-ylmethyl)amine involves its interaction with specific molecular targets and pathways. As a sulfonamide, it is likely to inhibit the activity of enzymes involved in folate metabolism, such as dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for the growth and replication of bacteria, leading to their death .

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide with antibacterial properties.

    Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.

    Sulfamethazine: Commonly used in veterinary medicine.

Uniqueness

[(4-Butoxynaphthyl)sulfonyl](oxolan-2-ylmethyl)amine is unique due to its specific chemical structure, which imparts distinct physical and chemical properties.

Properties

CAS No.

950242-90-7

Molecular Formula

C19H25NO4S

Molecular Weight

363.5g/mol

IUPAC Name

4-butoxy-N-(oxolan-2-ylmethyl)naphthalene-1-sulfonamide

InChI

InChI=1S/C19H25NO4S/c1-2-3-12-24-18-10-11-19(17-9-5-4-8-16(17)18)25(21,22)20-14-15-7-6-13-23-15/h4-5,8-11,15,20H,2-3,6-7,12-14H2,1H3

InChI Key

DFZMDAGTICOEHK-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC3CCCO3

Origin of Product

United States

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